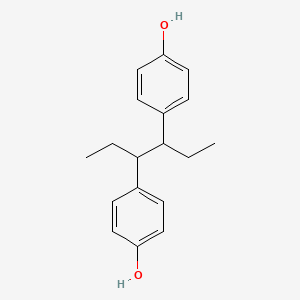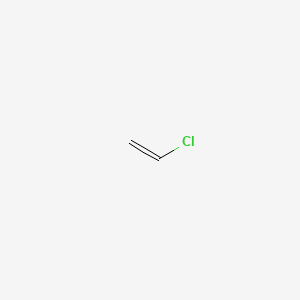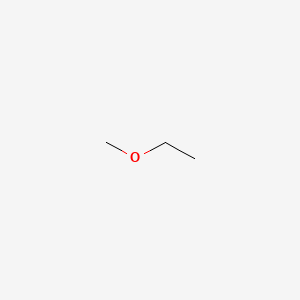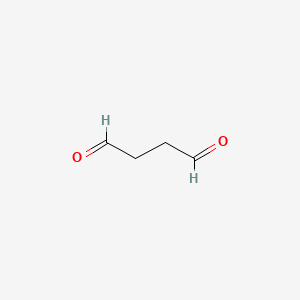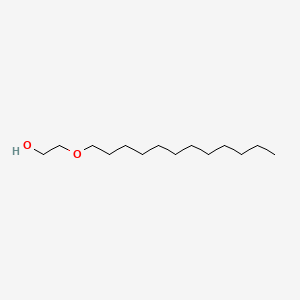
Chloro chlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro chlorite is a dichlorine dioxide.
Scientific Research Applications
Chlorite Removal and Water Treatment
- Chlorite Removal with Granular Activated Carbon : Sorlini and Collivignarelli (2005) explored the use of granular activated carbon (GAC) for chlorite removal in water treatment. They found that GAC can effectively remove chlorite, especially when combined with a chemical regeneration process (Sorlini & Collivignarelli, 2005).
Chlorite in Disinfection Processes
- Formation of Disinfection Byproducts : Yang, Guo, and Lee (2013) studied the formation of disinfection byproducts when using chlorine dioxide in water treatment. Their research showed that chlorine dioxide preoxidation can control certain byproducts like trihalomethanes and haloacetic acids, but the formation of chlorite is a concern (Yang, Guo, & Lee, 2013).
Geological Applications of Chlorite
- Chlorite Geothermometry : A review by De Caritat, Hutcheon, and Walshe (1993) highlighted the use of chlorite minerals in determining paleotemperatures in geological studies. They emphasized the need to use chlorite geothermometry cautiously and in combination with other methods (De Caritat, Hutcheon, & Walshe, 1993).
- Chlorite in Geothermal Systems : Cathelineau and Nieva (1985) investigated the formation temperatures of chlorite in the Los Azufres geothermal system in Mexico. Their study provided insights into the temperature-dependent variations in chlorite composition (Cathelineau & Nieva, 1985).
Chlorite Analysis Methods
- Spectrophotometric Method for Chlorite Standardization : Philippi et al. (2007) developed an alternative spectrophotometric method for standardizing aqueous chlorite solutions. This method is simpler and faster than traditional iodometric titration (Philippi et al., 2007).
Environmental Impact and Remediation
Chlorite Dismutases in Bioremediation : Hofbauer et al. (2014) discussed the role of chlorite dismutases in bioremediation. These enzymes are crucial for degrading chlorite into harmless chloride and molecular oxygen, highlighting their potential in environmental applications (Hofbauer et al., 2014).
Chlorite Removal by Ferrous Salts : Katz and Narkis (2001) investigated the removal of chlorite and chlorate ions, by-products of chlorine dioxide disinfection, using ferrous ions. They concluded that this method could be part of ClO2 disinfection to ensure safe drinking water (Katz & Narkis, 2001).
properties
Product Name |
Chloro chlorite |
|---|---|
Molecular Formula |
Cl2O2 |
Molecular Weight |
102.9 g/mol |
IUPAC Name |
chloro chlorite |
InChI |
InChI=1S/Cl2O2/c1-4-2-3 |
InChI Key |
JFBJUMZWZDHTIF-UHFFFAOYSA-N |
SMILES |
O=ClOCl |
Canonical SMILES |
O=ClOCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)
